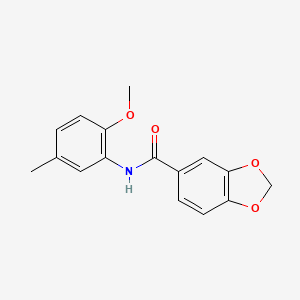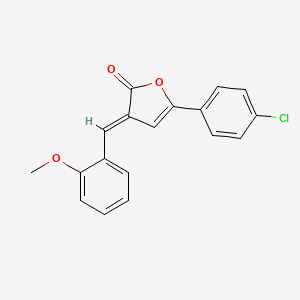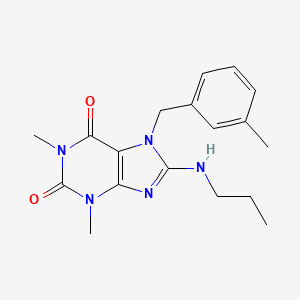
1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been found to have potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Applications De Recherche Scientifique
Molecular Geometry and Interactions
The study of molecular structures related to 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione reveals typical geometric characteristics of purine systems. The molecules exhibit planar fused rings inclined at specific angles, with substituents adopting distinct conformations. Such structural details are crucial for understanding the compound's interactions, including hydrogen bonding networks which could influence its pharmacological properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Antitumor Activity
Reactions of purine derivatives, akin to this compound, with certain reagents have led to the synthesis of compounds with antitumor activity. These findings underscore the therapeutic potential of purine derivatives in oncology (Moharram & Osman, 1989).
Pharmacological Potential
The design and synthesis of derivatives with specific substitutions on the purine core have demonstrated significant affinity for adenosine receptors and monoamine oxidases, highlighting the potential of such compounds in treating neurodegenerative diseases. This research suggests the capability of purine derivatives to serve as multitarget drugs, offering advantages over single-target therapies (Brunschweiger et al., 2014).
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to purine derivatives, exhibit potent cytotoxic activities against various cancer cell lines. Such studies indicate the value of purine-related structures in developing new chemotherapeutic agents (Deady et al., 2003).
Mécanisme D'action
Target of Action
MLS000071944, also known as SMR000011738 or 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, is primarily targeted towards amyloid beta (Aβ) . Aβ is a peptide of 36–43 amino acids that is processed from the amyloid precursor protein. It is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .
Mode of Action
MLS000071944 is a recombinant humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody directed against aggregated soluble and insoluble forms of Aβ . It works to reduce Aβ plaques and prevent Aβ deposition in the brain with high selectivity to Aβ protofibrils . In clinical trials, it significantly reduced brain Aβ plaques compared to placebo .
Biochemical Pathways
The compound’s action on Aβ affects the amyloidogenic pathway , which is one of the two alternative pathways in the processing of amyloid precursor protein. By reducing Aβ plaques and preventing Aβ deposition in the brain, MLS000071944 can potentially mitigate the pathological effects of Alzheimer’s disease .
Result of Action
The primary result of MLS000071944’s action is the reduction of Aβ plaques in the brain . This can potentially alleviate the symptoms of Alzheimer’s disease by slowing the progression of neurodegeneration.
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-9-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,5,9,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFUPNXOMELLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



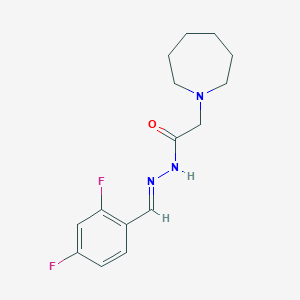

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)
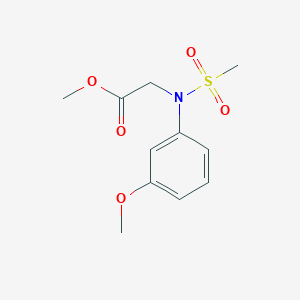
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
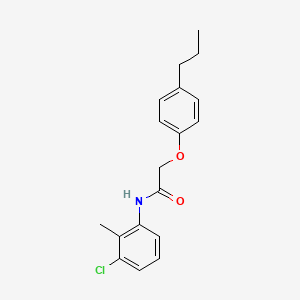
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)
